
azane;carbonic acid;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;carbonic acid;palladium is a complex compound that combines azane (a class of compounds consisting of nitrogen and hydrogen), carbonic acid (a weak acid formed from carbon dioxide and water), and palladium (a transition metal known for its catalytic properties)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of azane;carbonic acid;palladium typically involves the combination of azane and carbonic acid with a palladium precursor. One common method is the use of palladium chloride (PdCl2) as a starting material. The reaction can be carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired compound. The reaction may involve the use of reducing agents such as hydrogen gas or sodium borohydride to reduce palladium ions to their metallic state.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. Palladium catalysts are prepared using methods such as impregnation, sol-gel techniques, and electrochemical deposition. These methods ensure the uniform distribution of palladium on a suitable support material, such as activated carbon or alumina, to enhance its catalytic activity.
Análisis De Reacciones Químicas
Types of Reactions
Azane;carbonic acid;palladium undergoes various types of chemical reactions, including:
Oxidation: Palladium can catalyze the oxidation of organic compounds, converting them into more oxidized forms.
Reduction: Palladium is also known for its ability to catalyze reduction reactions, such as the hydrogenation of alkenes and alkynes.
Substitution: Palladium-catalyzed substitution reactions are common in organic synthesis, where palladium facilitates the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen gas, carbon monoxide, and various organic substrates. Reaction conditions often involve moderate temperatures and pressures, with the presence of a suitable solvent to facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Azane;carbonic acid;palladium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbonylation and hydrogenation.
Biology: Palladium-based compounds are explored for their potential in biological imaging and as antimicrobial agents.
Medicine: Research is ongoing into the use of palladium compounds in cancer therapy, particularly in photothermal and photodynamic treatments.
Industry: Palladium catalysts are employed in industrial processes such as the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of azane;carbonic acid;palladium involves the interaction of palladium with various molecular targets. Palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates. In biological systems, palladium compounds may interact with cellular components, leading to therapeutic effects such as the generation of reactive oxygen species that can target cancer cells.
Comparación Con Compuestos Similares
Azane;carbonic acid;palladium can be compared with other palladium-based compounds, such as palladium acetate and palladium on carbon. While these compounds share similar catalytic properties, this compound is unique due to its specific combination of azane and carbonic acid, which may impart distinct reactivity and selectivity in certain reactions.
List of Similar Compounds
- Palladium acetate
- Palladium on carbon
- Palladium chloride
- Palladium nanoparticles
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C2H16N4O6Pd |
|---|---|
Peso molecular |
298.59 g/mol |
Nombre IUPAC |
azane;carbonic acid;palladium |
InChI |
InChI=1S/2CH2O3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3; |
Clave InChI |
RFFQWAYIIIPCMK-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


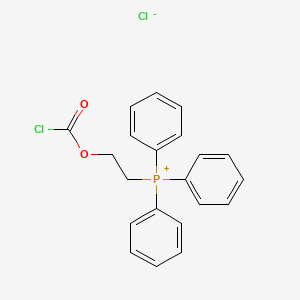

![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
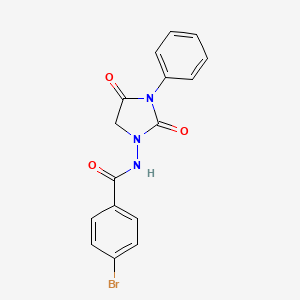
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)

![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
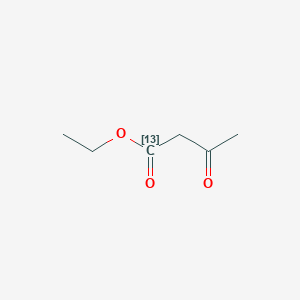
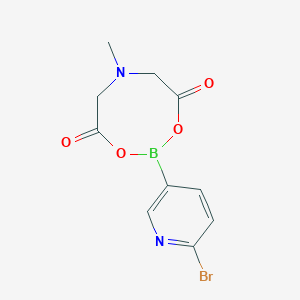
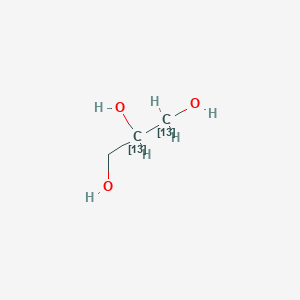
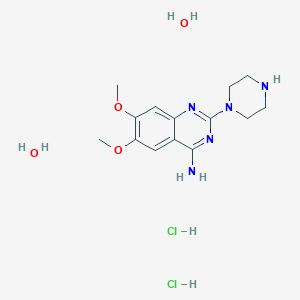
![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)


